4-Bromo-3-chloro-5-fluorophenol
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Overview
Description
4-Bromo-3-chloro-5-fluorophenol is an aromatic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-5-fluorophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives. For instance, starting with a phenol compound, bromination, chlorination, and fluorination can be sequentially performed under controlled conditions to introduce the respective halogen atoms at specific positions on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of Sandmeyer reactions. This method involves diazotization of aniline derivatives followed by substitution with halogenating agents such as cuprous bromide and hydrogen bromide .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-fluorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Metal-Catalyzed Cross-Coupling: The bromine atom is suitable for metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Strong nucleophiles and basic conditions are typically used.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are common reagents used in Suzuki–Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Substituted phenols.
Cross-Coupling Reactions: Biaryl compounds.
Scientific Research Applications
4-Bromo-3-chloro-5-fluorophenol is utilized in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Used in the synthesis of active pharmaceutical ingredients (APIs) and potential drug candidates.
Material Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-fluorophenol in chemical reactions involves the activation of the aromatic ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates nucleophilic aromatic substitution and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Comparison
4-Bromo-3-chloro-5-fluorophenol is unique due to the presence of three different halogen atoms on the phenol ring, which imparts distinct reactivity and properties compared to compounds with only one or two halogen atoms. This tri-halogenated structure allows for more versatile applications in synthesis and research.
Properties
Molecular Formula |
C6H3BrClFO |
---|---|
Molecular Weight |
225.44 g/mol |
IUPAC Name |
4-bromo-3-chloro-5-fluorophenol |
InChI |
InChI=1S/C6H3BrClFO/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H |
InChI Key |
DLIAVGVSFXDUAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)O |
Origin of Product |
United States |
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